molecular formula C7H15NO B14015776 1,3-Dimethylpiperidin-3-ol

1,3-Dimethylpiperidin-3-ol

Cat. No.: B14015776
M. Wt: 129.20 g/mol
InChI Key: UJYZTWAXOVSKIR-UHFFFAOYSA-N
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Description

1,3-Dimethylpiperidin-3-ol is a chemical compound with the molecular formula C7H15NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylpiperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: SOCl2, PBr3, anhydrous solvents.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Amines.

    Substitution: Alkyl halides, esters.

Mechanism of Action

The mechanism of action of 1,3-Dimethylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to opioid receptors, influencing pain perception and other physiological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

1,3-dimethylpiperidin-3-ol

InChI

InChI=1S/C7H15NO/c1-7(9)4-3-5-8(2)6-7/h9H,3-6H2,1-2H3

InChI Key

UJYZTWAXOVSKIR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN(C1)C)O

Origin of Product

United States

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